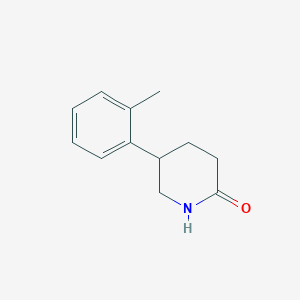

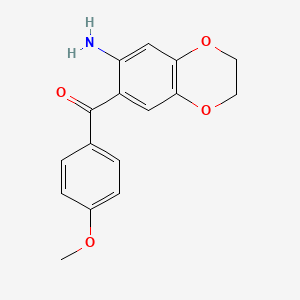

5-(2-Methylphenyl)piperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

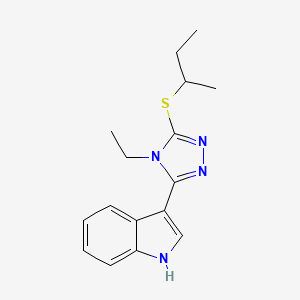

5-(2-Methylphenyl)piperidin-2-one is a chemical compound with the CAS Number: 41216-04-0 . It has a molecular weight of 189.26 and its IUPAC name is 5-(2-methylphenyl)-2-piperidinone . It is also known as 2-Methyl-3,4-methylenedioxy-N-propylbenzeneethanamine or MDPV.

Synthesis Analysis

Piperidones, such as this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13-8-10/h2-5,10H,6-8H2,1H3,(H,13,14) .Chemical Reactions Analysis

Piperidones have been bio-assayed for their varied activity. The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .科学的研究の応用

Synthesis and Pharmacological Applications

Synthesis and Antimicrobial Activity :Vanillin derived piperidin-4-one oxime esters, synthesized via a multi-step reaction involving Mannich reaction, N-methylation, oximation, and esterification, exhibited significant antioxidant and antimicrobial properties. Particularly, compounds 5i and 5j surpassed standard antioxidants, while compounds 5b and 5d showed potent antibacterial and antifungal activities, suggesting the potential pharmaceutical applications of such derivatives (S. T. Harini et al., 2012).

LSD1 Inhibitor for Cancer Therapy :Lysine-specific demethylase 1 (LSD1) regulates cancer stem cell properties. The crystal structure of LSD1 in complex with a piperidin-4-ylmethoxy-based inhibitor revealed the intricate interaction details, indicating the inhibitor’s potential in cancer treatment (H. Niwa et al., 2018).

N-Acyl Piperdine-4-ones in Pharmacology :A series of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones exhibited a preference for a distorted boat conformation. These compounds, after antibacterial and antioxidant testing, also underwent molecular docking studies with target protein CHK1, suggesting their potential in drug development (V. Mohanraj & S. Ponnuswamy, 2017).

Molecular Binding Mechanism with Human Serum Albumin :5-hydroxy-1-methylpiperidin-2-one (5-HMP), a piperidine alkaloid found in various medicinal plants, was studied for its molecular interactions with human serum albumin (HSA). This study sheds light on the bioavailability and pharmacokinetics of 5-HMP, making it crucial in the drug discovery process (Sangilimuthu Alagar Yadav et al., 2018).

Chemical and Physical Applications

Quantum Chemical Studies on Corrosion Inhibition :Quantum chemical calculations and molecular dynamics simulations were conducted on piperidine derivatives to understand their corrosion inhibition properties on iron. These studies explored global reactivity parameters and adsorption behaviors, providing insights into the molecular systems and potential applications in corrosion prevention (S. Kaya et al., 2016).

Photocycloaddition of Piperidin-2-ones :1,5-Dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with alkenyl side chains were subjected to [2+2]-photocycloaddition, yielding products in good yields and perfect diastereoselectivity. This process, optimized for ambient temperature and specific conditions, offers pathways for synthesizing complex molecular structures (D. Albrecht et al., 2008).

作用機序

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

5-(2-methylphenyl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13-8-10/h2-5,10H,6-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIVRXWZYPONEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCC(=O)NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2372732.png)

![4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine](/img/structure/B2372736.png)

![5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2372740.png)

![3-[(R)-1-Hydroxyethyl]benzaldehyde](/img/structure/B2372744.png)

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate](/img/structure/B2372745.png)

![2-(2,4-dimethoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2372747.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide](/img/no-structure.png)

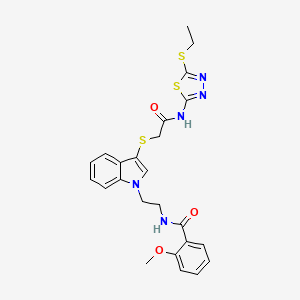

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2372749.png)